Cas no 1270469-68-5 (2-amino-2-(3-methylthiophen-2-yl)propan-1-ol)

2-amino-2-(3-methylthiophen-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(3-methylthiophen-2-yl)propan-1-ol
- EN300-1857422
- AKOS006344827
- 1270469-68-5
-
- Inchi: 1S/C8H13NOS/c1-6-3-4-11-7(6)8(2,9)5-10/h3-4,10H,5,9H2,1-2H3
- InChI Key: CJEBPNDQVSJQBO-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C(C)(CO)N
Computed Properties
- Exact Mass: 171.07178521g/mol
- Monoisotopic Mass: 171.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5Ų
- XLogP3: 0.4
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857422-10.0g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1857422-1.0g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1857422-0.5g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1857422-0.05g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1857422-5.0g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1857422-0.1g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1857422-1g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1857422-10g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1857422-2.5g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1857422-0.25g |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol |
1270469-68-5 | 0.25g |
$1183.0 | 2023-09-18 |
2-amino-2-(3-methylthiophen-2-yl)propan-1-ol Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 2-amino-2-(3-methylthiophen-2-yl)propan-1-ol
2-Amino-2-(3-Methylthiophen-2-yl)Propan-1-ol: A Comprehensive Overview
The compound 2-amino-2-(3-methylthiophen-2-yl)propan-1-ol, identified by the CAS number 1270469-68-5, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino alcohols, which are widely recognized for their versatility in chemical synthesis and their role as intermediates in drug development. The structure of this molecule is characterized by a thiophene ring substituted with a methyl group at position 3, an amino group, and a hydroxyl group attached to a propane backbone. This unique combination of functional groups makes it a valuable compound in both academic research and industrial settings.
Recent studies have highlighted the importance of thiophene derivatives in the field of medicinal chemistry. The thiophene ring, being an aromatic heterocycle, contributes to the molecule's stability and bioavailability. The presence of the amino group and hydroxyl group further enhances its reactivity, making it a suitable candidate for various chemical transformations. For instance, researchers have explored the use of 2-amino-2-(3-methylthiophen-2-yl)propan-1-ol in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents. These findings underscore the compound's potential in drug discovery and development.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic hydrogenation. One notable approach involves the reaction of 3-methylthiophenol with an appropriate aldehyde or ketone derivative under acidic or basic conditions. The resulting intermediate can then undergo further modifications to introduce the amino and hydroxyl groups. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically pure versions of this compound, which are highly desirable for pharmacological studies.
The physical and chemical properties of 1270469-68-5 are well-documented, with a molecular weight of approximately 189 g/mol and a melting point around 75°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it easier to handle in laboratory settings. The compound is also relatively stable under normal storage conditions, although it may degrade under harsh acidic or basic conditions.
From an applications perspective, this compound has found utility in several areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex molecules with therapeutic potential. For example, researchers have utilized it as a building block for constructing bioactive compounds targeting various disease states, including cancer and neurodegenerative disorders. Additionally, its unique electronic properties make it a promising candidate for applications in materials science, such as in the development of conductive polymers or sensors.
In recent years, there has been growing interest in understanding the environmental impact of chemical compounds like 2-amino-2-(3-methylthiophen-2-yl)propan-1-ol. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is encouraging from an environmental standpoint. However, further research is needed to fully assess its ecological footprint and develop strategies for minimizing its environmental impact.
In conclusion, 1270469-68-5, or 2-amino-2-(3-methylthiophen-2-yli)propanol, is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in chemical synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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